molecular formula C9H7N5S B13099621 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine

5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine

Cat. No.: B13099621
M. Wt: 217.25 g/mol
InChI Key: KVBVDNLXBLEYHI-UHFFFAOYSA-N
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Description

5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is a heterocyclic compound that combines the structural features of benzothiazole and triazole rings. These rings are known for their diverse biological activities and are commonly found in various pharmacologically active molecules. The compound’s unique structure makes it a subject of interest in medicinal chemistry and drug design.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine typically involves the reaction of benzothiazole derivatives with triazole precursors. One common method is the cyclization of 2-aminobenzothiazole with hydrazine derivatives under acidic or basic conditions. The reaction can be carried out using various catalysts and solvents to optimize yield and purity .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds. Techniques such as microwave irradiation and one-pot multicomponent reactions are often employed to enhance efficiency and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzothiazole or triazole rings .

Scientific Research Applications

5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit microbial growth by targeting essential enzymes in the microbial metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Benzo[d]thiazol-2-yl)-1H-1,2,4-triazol-3-amine is unique due to its combined structural features of benzothiazole and triazole rings, which confer a broad spectrum of biological activities. This dual functionality makes it a versatile compound in medicinal chemistry and drug design .

Properties

Molecular Formula

C9H7N5S

Molecular Weight

217.25 g/mol

IUPAC Name

5-(1,3-benzothiazol-2-yl)-1H-1,2,4-triazol-3-amine

InChI

InChI=1S/C9H7N5S/c10-9-12-7(13-14-9)8-11-5-3-1-2-4-6(5)15-8/h1-4H,(H3,10,12,13,14)

InChI Key

KVBVDNLXBLEYHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C3=NC(=NN3)N

Origin of Product

United States

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